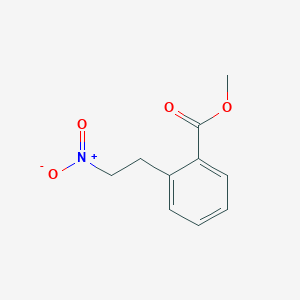

![molecular formula C7H5BrN2 B3119434 7-溴吡咯并[1,2-c]嘧啶 CAS No. 251102-32-6](/img/structure/B3119434.png)

7-溴吡咯并[1,2-c]嘧啶

描述

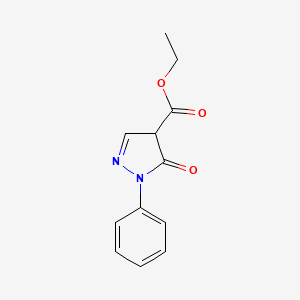

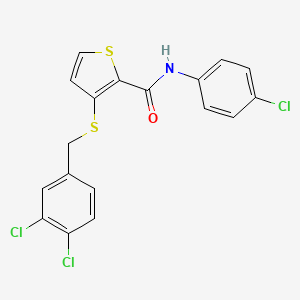

7-Bromopyrrolo[1,2-c]pyrimidine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 g/mol and a density of 1.69±0.1 g/cm3 . This compound is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines, including 7-Bromopyrrolo[1,2-c]pyrimidine, has been described in various studies . One method involves the bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate . Another approach uses multicomponent reactions .

Molecular Structure Analysis

The molecular structure of 7-Bromopyrrolo[1,2-c]pyrimidine includes a pyrrole ring and a pyrazine ring . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs have been calculated using an ab initio method .

Chemical Reactions Analysis

The bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate has been monitored using mass spectrometry to optimize transformations . Another study discussed the functionalization of the pyrrolo[1,2-c]pyrimidine core via subsequent S_E_Ar reactions .

Physical And Chemical Properties Analysis

7-Bromopyrrolo[1,2-c]pyrimidine has a molecular weight of 197.03 g/mol and a density of 1.69±0.1 g/cm3 . Its melting point is 64-66 °C .

科学研究应用

Anti-Inflammatory Applications

7-Bromopyrrolo[1,2-c]pyrimidine, as a pyrimidine derivative, has been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines, including 7-Bromopyrrolo[1,2-c]pyrimidine, have been found to display a range of pharmacological effects including antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

The pyrimidine scaffold, which includes 7-Bromopyrrolo[1,2-c]pyrimidine, has found widespread therapeutic applications, including antimicrobial applications . Antimicrobial agents are used to kill microorganisms or stop their growth.

Antiviral Applications

7-Bromopyrrolo[1,2-c]pyrimidine, as part of the pyrimidine family, has been found to have antiviral applications . Antiviral drugs are a class of medication used specifically for treating viral infections.

Anticancer Applications

Research has shown that pyrimidines, including 7-Bromopyrrolo[1,2-c]pyrimidine, have anticancer activities . They have been found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .

Antihypertensive Applications

7-Bromopyrrolo[1,2-c]pyrimidine, as a pyrimidine derivative, has been found to have antihypertensive applications . Antihypertensive drugs are used to treat hypertension (high blood pressure).

作用机制

Target of Action

Pyrrolopyrimidines are known to interact with various biological targets due to their heterocyclic nature .

Mode of Action

It’s known that bromination of pyrrolopyrimidines can be monitored in real-time using mass spectrometry, which can help optimize transformations .

Biochemical Pathways

Pyrrolopyrimidines are involved in various biochemical processes, including the synthesis of nucleic acids rna and dna .

Result of Action

The bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate was monitored in real-time, indicating the generation of the product ethyl 5-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate .

Action Environment

The action of 7-Bromopyrrolo[1,2-c]pyrimidine can be influenced by various environmental factors. For instance, the bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate was carried out under different flow reaction temperatures (from 25 to 60°C), indicating that temperature can influence the reaction .

未来方向

Research on pyrimidines, including 7-Bromopyrrolo[1,2-c]pyrimidine, continues to be a promising area in medicinal chemistry. Future directions may include the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, the synthetic methods and biological activities of pyrrolopyrazine derivatives, which include 7-Bromopyrrolo[1,2-c]pyrimidine, can help researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

7-bromopyrrolo[1,2-c]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-2-1-6-3-4-9-5-10(6)7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYNQEWXANSCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN2C1=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)

![Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3119398.png)

![N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide](/img/structure/B3119420.png)

![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)

![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)